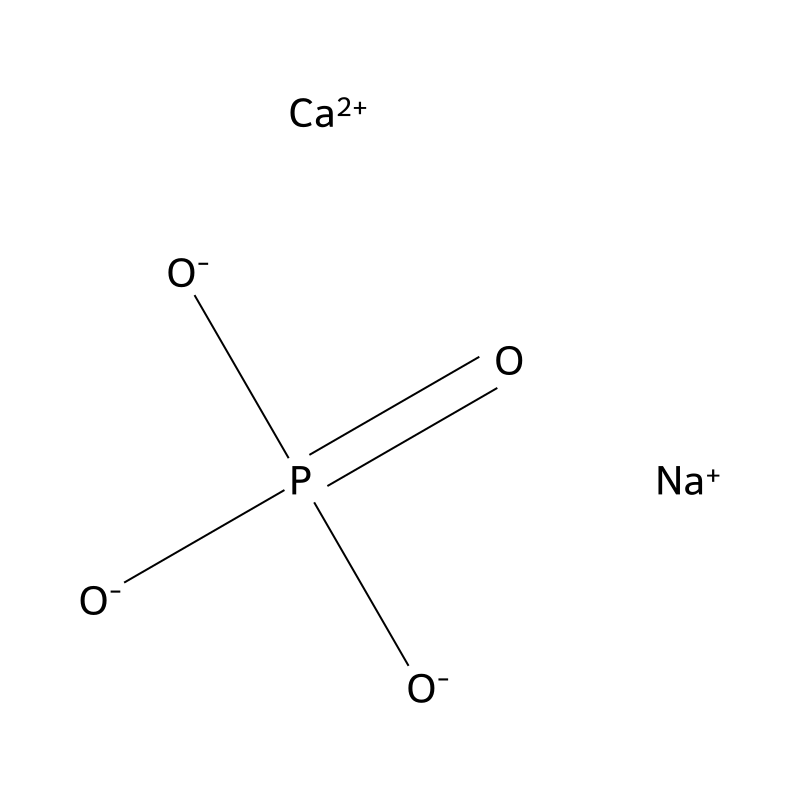

Calcium sodium phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Calcium sodium phosphate is an inorganic compound with the chemical formula . It is a member of the phosphate family and is commonly referred to as Rhenanite. This compound consists of calcium ions, sodium ions, and phosphate groups, making it a vital source of both calcium and phosphorus, which are essential for various biological processes. Calcium sodium phosphate is typically found in a crystalline form and is characterized by its white color and solubility in water.

Biomineralization Studies

Calcium sodium phosphate is a major component of hydroxyapatite, the mineral that forms the hard tissues in bones and teeth. Due to this similarity, researchers use calcium sodium phosphate as a model system to study biomineralization, the process by which living organisms form inorganic materials like bones and shells [1]. By studying the formation of calcium sodium phosphate crystals, scientists can gain insights into the mechanisms of bone formation and potentially develop strategies to improve bone health or treat bone diseases.

[1] ScienceDirect - Biomimetic mineralization of collagen with calcium phosphate for bone tissue engineering

Drug Delivery Systems

The controlled release of drugs is a crucial aspect of modern medicine. Researchers are exploring calcium sodium phosphate nanoparticles as carriers for drug delivery due to their biocompatibility, controlled degradability, and ability to interact with biological molecules [2]. By encapsulating drugs within these nanoparticles, scientists can potentially achieve targeted drug delivery, improve drug efficacy, and reduce side effects.

[2] National Institutes of Health (.gov) - Calcium Phosphate Nanoparticles for Biomedical Applications )

Tissue Engineering

Tissue engineering aims to develop functional substitutes for damaged or diseased tissues. Calcium sodium phosphate scaffolds are being investigated for their potential use in bone tissue engineering due to their similarity to the natural bone mineral and their ability to support cell growth and differentiation [3]. These scaffolds can potentially provide a suitable environment for bone cells to grow and regenerate, promoting bone repair.

[3] ScienceDirect - Fabrication of novel CaNaPO₄/PLA composite scaffolds for bone tissue engineering

In this reaction, calcium sodium phosphate reacts with hydrochloric acid to produce calcium chloride, sodium chloride, and phosphoric acid. This demonstrates its role in neutralizing acids and its potential use in buffering applications .

Calcium sodium phosphate exhibits significant biological activity, particularly in the gastrointestinal tract and bone tissues. It plays a crucial role in:

- Neutralizing stomach pH: The phosphate ions react with gastric acid to help maintain a balanced pH.

- Bone health: It provides essential calcium and phosphate ions necessary for bone mineralization and maintenance of bone density.

- Cellular processes: This compound influences intracellular signaling pathways and energy metabolism by participating in the formation of adenosine triphosphate (ATP) and maintaining cellular calcium levels.

Calcium sodium phosphate can be synthesized through various methods:

- Wet Chemical Precipitation: This is the most common method where calcium chloride reacts with sodium phosphate in an aqueous medium under controlled conditions to precipitate calcium sodium phosphate.

- Solvothermal Synthesis: Involves heating the reactants in a solvent at elevated pressures.

- Sol-Gel Method: A process that involves transitioning from a liquid solution to a solid gel phase.

- Microwave-Assisted Synthesis: Utilizes microwave radiation to enhance reaction rates.

- Sonochemical Synthesis: Employs ultrasonic waves to facilitate

Calcium sodium phosphate has diverse applications across various fields:

- Pharmaceuticals: Used as a supplement for calcium and phosphorus in dietary formulations.

- Food Industry: Acts as a food additive for enhancing nutrient content.

- Dental Products: Utilized in toothpaste formulations for remineralization of teeth.

- Fertilizers: Serves as a source of phosphorus for agricultural applications.

- Biomedical

Studies have shown that calcium sodium phosphate interacts with various biomolecules, influencing physiological processes:

- It mediates the exchange of calcium ions across cell membranes, affecting cellular signaling pathways.

- The compound has been studied for its role in buffering pH levels within biological systems, which is critical for enzyme activity and metabolic processes.

- Its solubility is pH-dependent, impacting its bioavailability and effectiveness as a supplement or therapeutic agent.

Calcium sodium phosphate shares similarities with other phosphates but has unique properties that distinguish it:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Calcium Phosphate | Primary component of bones; high stability. | |

| Sodium Phosphate | Commonly used as a buffer; soluble in water. | |

| Magnesium Sodium Phosphate | Important for cellular functions; less stable than calcium sodium phosphate. | |

| Potassium Phosphate | Used in fertilizers; provides potassium. |

Uniqueness of Calcium Sodium Phosphate:

Calcium sodium phosphate uniquely combines both calcium and sodium ions within its structure, offering distinct benefits for biological applications such as enhanced bioavailability of minerals necessary for bone health. Its specific interactions within physiological systems also set it apart from other phosphates, making it valuable in both medical and nutritional contexts .

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern